2,5-Dimethoxybenzyl alcohol

説明

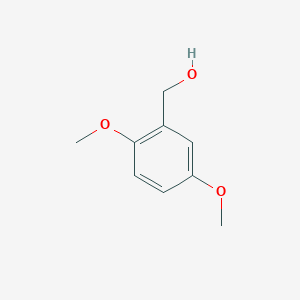

2,5-Dimethoxybenzyl alcohol (CAS: 33524-31-1) is a benzyl alcohol derivative with methoxy groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol . This compound is characterized by:

- Density: 1.111 g/cm³

- Boiling Point: 305.6°C

- Storage Conditions: +2 to +8°C

- Key Applications: Intermediate in pharmaceutical synthesis (e.g., antihistamines, neuroprotective agents), polymer chemistry, and as a self-indicating standard for organolithium reagent determination .

Its electron-donating methoxy groups enhance stability and modulate reactivity in oxidation and substitution reactions .

特性

IUPAC Name |

(2,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQMUABRZGUAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187166 | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33524-31-1 | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33524-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033524311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Mechanism

In a typical procedure, 2,5-dimethoxybenzaldehyde is dissolved in methanol and cooled to −10°C under an inert atmosphere. NaBH₄ is added gradually, and the mixture is stirred for 3 hours. The reaction proceeds via nucleophilic attack of the borohydride ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the primary alcohol.

Key Parameters

-

Solvent : Methanol (polar protic) enhances borohydride solubility and stabilizes intermediates.

-

Temperature : Subzero temperatures (−10°C) minimize side reactions such as over-reduction or ether formation.

-

Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to aldehyde ensures complete conversion.

Post-reduction, the crude product is purified via vacuum distillation or recrystallization, yielding this compound with ≥98.5% purity (GC analysis).

Two-Step Synthesis from 1,4-Dimethoxybenzene

Industrial-scale production often employs a two-step sequence starting from 1,4-dimethoxybenzene, leveraging Friedel-Crafts formylation followed by borohydride reduction.

Step 1: Friedel-Crafts Formylation

1,4-Dimethoxybenzene undergoes electrophilic aromatic substitution using titanium tetrachloride (TiCl₄) as a Lewis acid catalyst in dichloromethane (DCM). The reaction is conducted at −5°C to 20°C under anhydrous conditions, producing 2,5-dimethoxybenzaldehyde as the major product.

Mechanistic Insights

TiCl₄ activates the formylating agent (likely generated in situ from DCM oxidation), directing electrophilic attack to the para position relative to one methoxy group, resulting in ortho/para substitution patterns. The electron-donating methoxy groups enhance ring activation, favoring formylation at the 2-position.

Step 2: Sodium Borohydride Reduction

The resultant 2,5-dimethoxybenzaldehyde is reduced using NaBH₄ in methanol, as described in Section 1. This step achieves near-quantitative conversion, with the final product isolated as a colorless viscous liquid.

Table 1: Two-Step Synthesis Optimization

| Parameter | Step 1 (Formylation) | Step 2 (Reduction) |

|---|---|---|

| Catalyst/Reagent | TiCl₄ | NaBH₄ |

| Solvent | DCM | Methanol |

| Temperature | −5°C to 20°C | −10°C |

| Reaction Time | 1.5 hours | 3 hours |

| Yield | 85–90% | 95–98% |

Alternative Preparation Methods

Catalytic Hydrogenation

Though less commonly reported, catalytic hydrogenation of 2,5-dimethoxybenzaldehyde using palladium on carbon (Pd/C) under hydrogen gas (H₂) offers a solvent-free alternative. However, this method requires high-pressure equipment and risks over-reduction to toluene derivatives, limiting its practicality.

Grignard Reagent Hydrolysis

A theoretical route involves reacting 2,5-dimethoxybenzyl magnesium bromide with formaldehyde, followed by acidic hydrolysis. While plausible, this method is unattractive due to the pyrophoric nature of Grignard reagents and competing side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| NaBH₄ Reduction | Mild conditions, high yield | Requires pre-synthesized aldehyde |

| Two-Step Synthesis | Scalable, uses inexpensive feedstock | Multi-step purification required |

| Catalytic Hydrogenation | Solvent-free | High-pressure equipment, side reactions |

The NaBH₄ reduction is optimal for laboratory-scale synthesis, while the two-step method suits industrial production despite higher complexity. Catalytic hydrogenation remains niche due to technical constraints.

科学的研究の応用

Pharmaceutical Research

DMBA has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds that exhibit anti-inflammatory and analgesic effects. Its structural similarity to other pharmacologically active compounds allows it to be used in drug design and development.

Biodegradation Studies

Research has demonstrated that DMBA plays a role in lignin biodegradation processes. It has been shown to enhance the ligninolytic activity of fungi such as Phanerochaete chrysosporium, which is crucial for bioremediation applications . The addition of DMBA to cultures increases the production of lignin peroxidase, an enzyme essential for lignin breakdown.

Organic Synthesis

DMBA is utilized as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds. Its methoxy groups make it a valuable building block in the synthesis of more complex molecules used in various industrial applications, including fragrances and agrochemicals .

Case Study 1: Lignin Biodegradation Enhancement

In a study conducted by Kawai et al., DMBA was added to cultures of Coriolus versicolor to assess its impact on lignin degradation. Results indicated that DMBA significantly increased the enzymatic activity responsible for lignin breakdown, demonstrating its potential application in bioremediation strategies aimed at environmental cleanup .

Case Study 2: Synthesis of Bioactive Compounds

A research initiative explored the use of DMBA as a precursor for synthesizing novel anti-inflammatory agents. The resulting compounds exhibited promising biological activity in vitro, suggesting that DMBA could play a critical role in developing new therapeutic drugs .

作用機序

The exact mechanism of action of 2,5-dimethoxybenzyl alcohol is not fully understood. it is believed to exert its effects through several pathways:

Cytotoxic Effects: The compound has shown cytotoxic effects against cancer cells, possibly through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Enzyme Inhibition: It may inhibit enzymes such as angiotensin I-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.

Allelopathic Effects: The compound may act as an allelopathic agent, releasing substances that inhibit the growth of nearby plants

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties

Reactivity in Oxidation Reactions

Mechanistic Differences :

Table 2: Oxidation Reactivity Comparison

Key Research Findings

Substrate Specificity : Enzymes like flavoprotein oxidase accept 3-methoxybenzyl alcohol but reject this compound, highlighting positional effects of substituents .

Sustainability: Biotechnological production of this compound is being explored to replace traditional synthesis routes .

生物活性

2,5-Dimethoxybenzyl alcohol (DMBA), with the molecular formula CHO and a molecular weight of 168.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a clear to light yellow viscous liquid. It is often utilized as a reagent in organic synthesis, including the preparation of various pharmaceutical compounds . Its structure features two methoxy groups attached to a benzyl alcohol moiety, which may enhance its reactivity and biological interactions.

Antioxidant Properties

Research indicates that DMBA exhibits antioxidant activity , albeit weak compared to other compounds. In a study assessing the DPPH radical scavenging capacity, DMBA demonstrated a moderate ability to neutralize free radicals . This property suggests potential applications in preventing oxidative stress-related diseases.

Antifungal Activity

DMBA has shown promising antifungal properties . A study identified DMBA as one of the active components derived from essential oils with notable activity against Candida species. The compound's effectiveness was quantified at 14.1% in antifungal assays, indicating its potential as a natural antifungal agent .

Neuroprotective Effects

Emerging research highlights DMBA's potential neuroprotective effects . In vitro studies suggest that DMBA may protect neuronal cells from oxidative damage and apoptosis, possibly through its antioxidant mechanisms. This activity could make it a candidate for further exploration in neurodegenerative disease models.

The biological activities of DMBA can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups in DMBA may facilitate electron donation, allowing the compound to neutralize free radicals effectively.

- Cell Signaling Modulation : Preliminary studies suggest that DMBA may influence signaling pathways involved in cell survival and apoptosis, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。